Norbuprenorphine 3-glucuronide
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Overview
Description
Norbuprenorphine glucuronide solution is a certified reference material used in various analytical applications. It is a metabolite of buprenorphine, a semi-synthetic opioid analgesic. This compound is typically used in liquid chromatography and mass spectrometry for the quantification of buprenorphine and its metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norbuprenorphine glucuronide involves the glucuronidation of norbuprenorphine. This process typically requires the use of uridine diphosphate glucuronic acid (UDPGA) as a glucuronidation agent, in the presence of glucuronosyltransferase enzymes. The reaction is carried out under controlled conditions to ensure the formation of the glucuronide conjugate .
Industrial Production Methods: Industrial production of norbuprenorphine glucuronide involves large-scale glucuronidation processes. These processes are optimized for high yield and purity, often using bioreactors to facilitate the enzymatic reactions. The product is then purified using chromatographic techniques to obtain the certified reference material .
Chemical Reactions Analysis
Types of Reactions: Norbuprenorphine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down norbuprenorphine glucuronide into norbuprenorphine and glucuronic acid.
Conjugation: The formation of norbuprenorphine glucuronide involves UDPGA and glucuronosyltransferase enzymes.
Major Products Formed:
Hydrolysis: Norbuprenorphine and glucuronic acid.
Conjugation: Norbuprenorphine glucuronide.
Scientific Research Applications
Norbuprenorphine glucuronide is widely used in scientific research, particularly in the fields of toxicology, pharmacokinetics, and forensic analysis. Its applications include:
Pain Prescription Monitoring: Used to monitor therapeutic drug levels in patients undergoing opioid addiction treatment.
Urine Drug Testing: Employed in clinical toxicology to detect the presence of buprenorphine and its metabolites in urine samples.
Forensic Analysis: Utilized in forensic laboratories to analyze biological samples for the presence of opioid metabolites.
Mechanism of Action
Norbuprenorphine glucuronide exerts its effects through its interaction with opioid receptors. It is a metabolite of buprenorphine, which acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. Norbuprenorphine glucuronide itself has been found to have affinity for kappa-opioid receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Buprenorphine Glucuronide: Another glucuronide metabolite of buprenorphine, with similar applications in drug monitoring and forensic analysis.
Norbuprenorphine: The parent compound of norbuprenorphine glucuronide, also used in similar analytical applications.
Uniqueness: Norbuprenorphine glucuronide is unique due to its specific role as a metabolite of buprenorphine, providing valuable insights into the metabolism and excretion of this opioid. Its stability and specificity make it an essential reference material in various analytical applications .
Properties
CAS No. |
469887-29-4 |
---|---|
Molecular Formula |
C31H43NO10 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H43NO10/c1-27(2,3)28(4,38)16-13-29-8-9-31(16,39-5)26-30(29)10-11-32-17(29)12-14-6-7-15(22(42-26)18(14)30)40-25-21(35)19(33)20(34)23(41-25)24(36)37/h6-7,16-17,19-21,23,25-26,32-35,38H,8-13H2,1-5H3,(H,36,37)/t16-,17-,19+,20+,21-,23+,25-,26-,28+,29-,30+,31-/m1/s1 |
InChI Key |
OOLGGESLZHGXGC-TXYLTYGDSA-N |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)OC)(C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)OC)O |
Origin of Product |
United States |
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